molecular formula C8H14N2S B13528356 3-(Tert-butyl)-1-methyl-1h-pyrazole-4-thiol

3-(Tert-butyl)-1-methyl-1h-pyrazole-4-thiol

Cat. No.: B13528356
M. Wt: 170.28 g/mol
InChI Key: IKSPYORMIXRYRN-UHFFFAOYSA-N
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Description

3-(Tert-butyl)-1-methyl-1H-pyrazole-4-thiol is a heterocyclic compound featuring a pyrazole ring substituted with a tert-butyl group, a methyl group, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butyl)-1-methyl-1H-pyrazole-4-thiol typically involves the formation of the pyrazole ring followed by the introduction of the tert-butyl, methyl, and thiol groups. One common method involves the condensation of hydrazine with a β-diketone to form the pyrazole ring. Subsequent alkylation and thiolation steps introduce the desired substituents. For example, the reaction of 3-(tert-butyl)-1-methyl-1H-pyrazole with a thiolating agent such as Lawesson’s reagent can yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and other advanced techniques to ensure high yields and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butyl)-1-methyl-1H-pyrazole-4-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiolates.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

3-(Tert-butyl)-1-methyl-1H-pyrazole-4-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(tert-butyl)-1-methyl-1H-pyrazole-4-thiol involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Tert-butyl)-1-methyl-1H-pyrazole-4-thiol is unique due to the presence of both a thiol group and a pyrazole ring, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H14N2S

Molecular Weight

170.28 g/mol

IUPAC Name

3-tert-butyl-1-methylpyrazole-4-thiol

InChI

InChI=1S/C8H14N2S/c1-8(2,3)7-6(11)5-10(4)9-7/h5,11H,1-4H3

InChI Key

IKSPYORMIXRYRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C=C1S)C

Origin of Product

United States

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